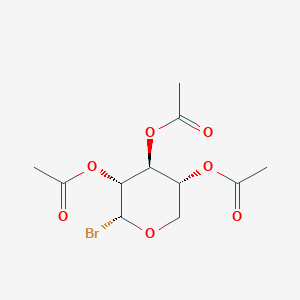
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde involves several steps, including the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate to yield pyrido[2,3-d]pyrimidine derivatives. These compounds can further react with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives. The structures of these derivatives have been confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Molecular Structure Analysis
The molecular and electronic structures of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde and its derivatives have been authenticated through detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR. The solid-state crystal structure features significant interactions, including C-H⋯O and π⋯π interactions (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
This compound is known for its reactivity in various chemical reactions, including SNAr reactions, which allow the building of pyrimidine-based compound precursors for N-heterocyclic systems. The reactivity features of this compound have been studied extensively, demonstrating its potential in synthesizing biologically active compounds and materials with nonlinear optical properties (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : The interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters produces derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are potential precursors for biologically active compounds (Zinchenko et al., 2018).
Aromatic Nucleophilic Substitution Reactions : A study showed aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under mild conditions, useful for constructing pyrimidine-based compound precursors (Trilleras et al., 2022).
Development of Heterocyclic Systems : A novel synthetic approach for the synthesis of novel peri-fused heterocyclic systems, pyrimido[4,5,6-de][1,8]naphthyridines, was developed using 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde (Bakulina et al., 2014).
Drug Discovery and Synthesis : The synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes via intramolecular cyclisation has potential applications in drug discovery and the synthesis of new nitrogen-containing compounds (Clark et al., 1993).
Nonlinear Optical Properties : A synthesized compound, DCMSP, derived from 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows potential for nonlinear optical devices like optical limiting and optical switching (Murthy et al., 2019).
Safety And Hazards
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3 . It may form combustible dust concentrations in air and cause severe skin burns and eye damage . Safety measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHGOAKYYORQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404898 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
33097-11-9 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33097-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)





![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)


![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)


